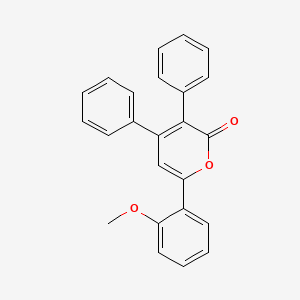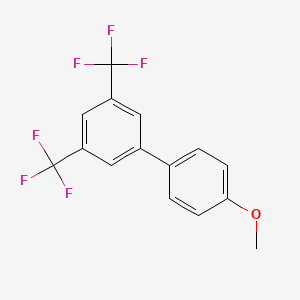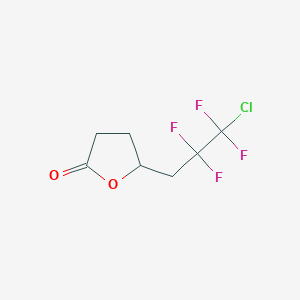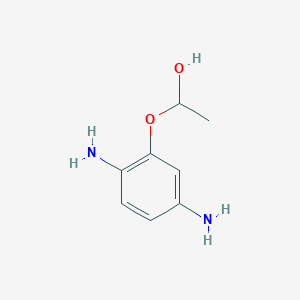
1-(2,5-Diaminophenoxy)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Diaminophenoxy)ethan-1-ol is an organic compound with the molecular formula C8H12N2O2 It is a derivative of phenol, featuring two amino groups and a hydroxyl group attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Diaminophenoxy)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-diaminophenol.
Reaction with Ethylene Oxide: The 2,5-diaminophenol is reacted with ethylene oxide under basic conditions to yield this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the ethylene oxide ring.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Controlled Reaction Conditions: Maintaining optimal temperature and pressure conditions to maximize the reaction efficiency.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Diaminophenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of 1-(2,5-Diaminophenoxy)ethanone.
Reduction: Formation of 1-(2,5-Diaminophenoxy)ethanamine.
Substitution: Formation of various substituted phenoxyethanols.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Diaminophenoxy)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,5-Diaminophenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,4-Diaminophenoxy)ethan-1-ol: Similar structure but with amino groups at different positions.
1-(2,5-Dimethoxyphenoxy)ethan-1-ol: Similar structure but with methoxy groups instead of amino groups.
1-(2,5-Diaminophenoxy)propan-1-ol: Similar structure but with a propanol backbone instead of ethanol.
Uniqueness
1-(2,5-Diaminophenoxy)ethan-1-ol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules and in biological research.
Eigenschaften
CAS-Nummer |
393517-03-8 |
|---|---|
Molekularformel |
C8H12N2O2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
1-(2,5-diaminophenoxy)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-5(11)12-8-4-6(9)2-3-7(8)10/h2-5,11H,9-10H2,1H3 |
InChI-Schlüssel |
PJIOZYFAGNOQOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(O)OC1=C(C=CC(=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


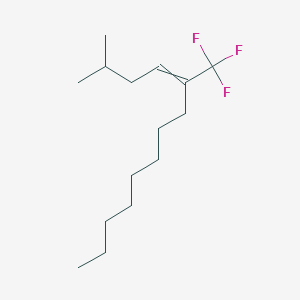
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)
![6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233376.png)
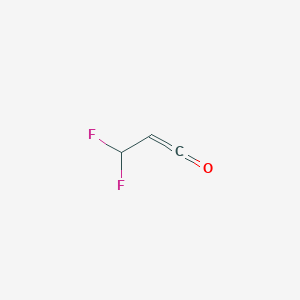
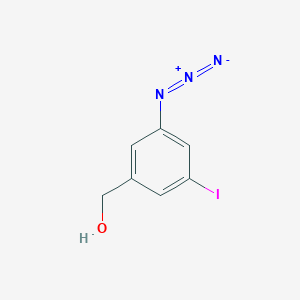
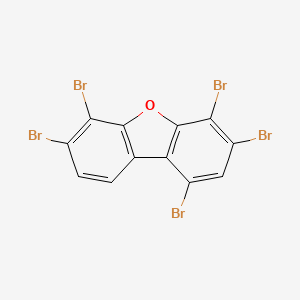
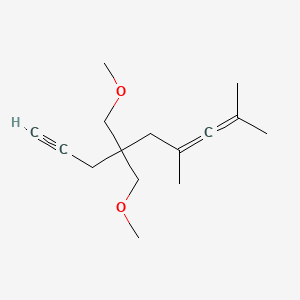
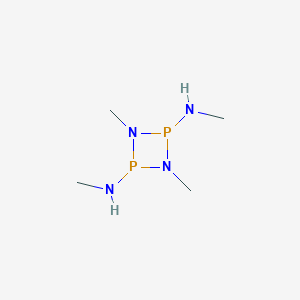
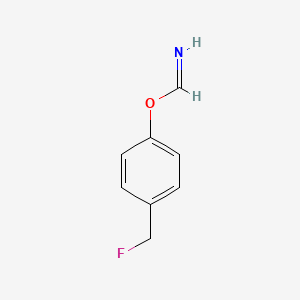
![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
